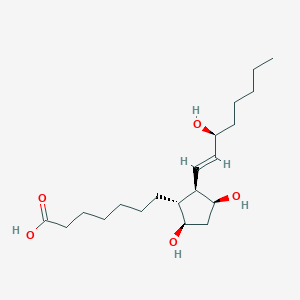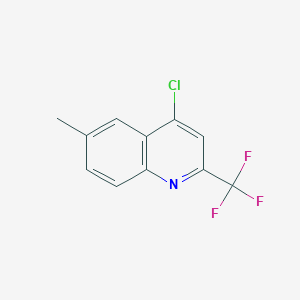
11bêta-Prostaglandine F1bêta
Vue d'ensemble
Description
11beta-Prostaglandin F1beta is a stereoisomer of Prostaglandin F1alpha, characterized by the inversion of hydroxyl groups at the C-9 and C-11 positions. This compound is part of the prostaglandin family, which are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. Prostaglandins play crucial roles in various physiological processes, including inflammation, blood flow, and the formation of blood clots.
Applications De Recherche Scientifique
11beta-Prostaglandin F1beta has several scientific research applications, including:
Chemistry: Used as a model compound to study stereoselective synthesis and reaction mechanisms.
Biology: Investigated for its role in cellular signaling pathways and its effects on various biological processes.
Medicine: Explored for potential therapeutic applications, particularly in the modulation of inflammation and vascular functions.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
Target of Action
The primary target of 11beta-Prostaglandin F1beta is the enzyme 11beta-Hydroxysteroid Dehydrogenase (11beta-HSD) which catalyzes the interconversion of active cortisol and corticosterone with inert cortisone and 11-dehydrocorticosterone . This enzyme plays a crucial role in determining glucocorticoid action on target tissues .
Biochemical Pathways
11beta-Prostaglandin F1beta is involved in the prostanoid metabolic pathway . Prostanoids are signaling molecules derived from arachidonic acid (AA). They are classified by their primary physiological functions: prostacyclins that function in the resolution of inflammation, thromboxanes that function in the related roles of platelet aggregation and vasoconstriction, and prostaglandins that are involved in pro-inflammatory processes .
Result of Action
It is known that prostanoids, the class of compounds to which 11beta-prostaglandin f1beta belongs, are involved in a wide range of biological functions, including homeostasis of blood pressure and blood flow, the initiation of the inflammatory response, the resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11beta-Prostaglandin F1beta typically involves the conversion of arachidonic acid through a series of enzymatic and chemical reactions. One common method includes the use of cyclooxygenase enzymes to convert arachidonic acid into prostaglandin intermediates, followed by specific stereoselective reactions to achieve the desired stereochemistry at the C-9 and C-11 positions.
Industrial Production Methods: Industrial production of 11beta-Prostaglandin F1beta may involve large-scale biocatalytic processes, utilizing enzymes such as Baeyer–Villiger monooxygenase for stereoselective oxidation and ketoreductase for diastereoselective reduction. These processes are designed to be efficient and scalable, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 11beta-Prostaglandin F1beta can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 11beta-Prostaglandin F1beta may yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.
Comparaison Avec Des Composés Similaires
Prostaglandin F1alpha: The parent compound with hydroxyl groups at C-9 and C-11 in the alpha configuration.
Prostaglandin F2alpha: Another prostaglandin with similar biological activities but different structural features.
Prostaglandin E2: Known for its role in inflammation and pain modulation.
Uniqueness: 11beta-Prostaglandin F1beta is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its isomers and other prostaglandins. This uniqueness makes it valuable for research into the structure-activity relationships of prostaglandins and their receptors.
Propriétés
IUPAC Name |
7-[(1R,2R,3S,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUXGQBLFALXCR-MBOYTVKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@H](C[C@H]([C@@H]1CCCCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine](/img/structure/B159137.png)








